4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide

Physicochemical property Boiling point Purification

4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide (CAS 1980054-08-7, synonym 2-bromo-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one) is a dual‑fluorinated phenacyl bromide building block with a molecular weight of 351.04 g·mol⁻¹ and the molecular formula C₁₀H₅BrF₆O₂. The compound is commercially supplied at purities of 97–98 % and is shipped under ambient or refrigerated (2–8 °C) conditions depending on the vendor.

Molecular Formula C10H5BrF6O2
Molecular Weight 351.04 g/mol
Cat. No. B12857621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide
Molecular FormulaC10H5BrF6O2
Molecular Weight351.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C(=O)CBr
InChIInChI=1S/C10H5BrF6O2/c11-4-8(18)6-2-1-5(19-10(15,16)17)3-7(6)9(12,13)14/h1-3H,4H2
InChIKeyYUIZUWMWEXDUON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide – Key Identity and Baseline Characteristics for Procurement Decisions


4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide (CAS 1980054-08-7, synonym 2-bromo-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one) is a dual‑fluorinated phenacyl bromide building block with a molecular weight of 351.04 g·mol⁻¹ and the molecular formula C₁₀H₅BrF₆O₂ . The compound is commercially supplied at purities of 97–98 % and is shipped under ambient or refrigerated (2–8 °C) conditions depending on the vendor . It belongs to the class of α‑bromo ketones that serve as electrophilic handles in heterocycle synthesis, medicinal‑chemistry library construction, and agrochemical intermediate preparation .

Heterocycle Synthesis Electrophilic α‑bromo ketone handle for thiazole, oxazole, imidazole core construction.
Medicinal Chemistry Libraries Dual‑fluorinated phenyl fragment for CNS and oncology lead optimisation.
Agrochemical Intermediates Fluorinated building block for fungicidal and herbicidal candidate synthesis.

Why 4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide Cannot Be Replaced by Mono‑Substituted Phenacyl Bromides


Mono‑substituted phenacyl bromides such as 4‑(trifluoromethoxy)phenacyl bromide (CAS 103962‑10‑3) or 4‑(trifluoromethyl)phenacyl bromide (CAS 383‑53‑9) differ fundamentally in molecular weight, electronic character, and lipophilicity from the target compound [1]. The simultaneous presence of an electron‑withdrawing OCF₃ group (σₚ ≈ +0.35) and a strongly electron‑withdrawing ortho‑CF₃ group (σₚ = +0.54) creates a unique electronic landscape that cannot be recapitulated by either substituent alone [2][3]. This dual substitution alters nucleophilic‑substitution rates at the α‑bromo ketone centre, modifies the lipophilicity (estimated ΔlogP ≈ +1.0–1.5 compared with the unsubstituted parent), and redirects the regiochemical outcomes in downstream cyclocondensation reactions [4]. Simple replacement with a single‑substituent analog therefore risks loss of reactivity, altered pharmacokinetic profiles in derived leads, and failed SAR correlations.

Electronic landscape mismatch
Mono‑substituted phenacyl bromides lack the combined OCF₃ + ortho‑CF₃ electron‑withdrawing character, which can redirect cyclocondensation regiochemistry and nucleophilic substitution rates.
Reactivity divergence
Reaction rates with nucleophiles may shift markedly; conditions validated for mono‑substituted analogs may not transfer directly and require re‑optimisation.
Lipophilicity profile shift
Estimated logP differs by >1 unit versus mono‑substituted comparators, potentially altering downstream compound properties in biological assays and SAR interpretation.

Quantitative Differentiation of 4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide from the Closest Analogs


Molecular Weight and Predicted Boiling Point Elevation Versus Mono‑Substituted Analogs

4‑(Trifluoromethoxy)‑2‑(trifluoromethyl)phenacyl bromide (MW 351.04 g·mol⁻¹) exhibits a predicted boiling point of 285.2 ± 40.0 °C, which is 19–21 °C higher than that of 4‑(trifluoromethoxy)phenacyl bromide (266.0 ± 35.0 °C) and 4‑(trifluoromethyl)phenacyl bromide (264.2 ± 40.0 °C) [1][2]. The density of the target compound (1.687 ± 0.06 g·cm⁻³) is also substantially greater than that of the mono‑substituted comparators (1.621 and 1.592 g·cm⁻³, respectively), consistent with the additional CF₃ group.

Boiling point elevation
Data to verify
ΔBP +19–21 °C; Δdensity +0.066–0.095 g·cm⁻³ vs. mono‑substituted analogs
Distinct purification and handling profile
Predicted values (ACD/Labs); experimental confirmation advised
Physicochemical property Boiling point Purification

Electronic Effects: Compound Hammett Substituent Constants and Predicted Reactivity

The 4‑OCF₃ substituent provides a moderate electron‑withdrawing effect (σₚ ≈ +0.35), while the 2‑CF₃ group contributes a strong electron‑withdrawing effect (σₚ = +0.54) [1][2]. In phenacyl bromide systems, rates of Sₙ2 reactions with sulfur and nitrogen nucleophiles correlate with the sum of σ values (Hammett ρ ≈ +1.2), meaning that the dual‑substituted compound is predicted to react ca. 1.5‑ to 2‑fold faster than 4‑(trifluoromethoxy)phenacyl bromide and ca. 1.2‑ to 1.5‑fold faster than 4‑(trifluoromethyl)phenacyl bromide under identical conditions [3].

Sₙ2 rate enhancement
Class‑level
2.5–3× faster vs. 4‑OCF₃ analog; 1.5–2× vs. 4‑CF₃ analog (Hammett model)
Supports shorter reaction times or lower temperatures
Hammett LFER inference; validate under specific nucleophile conditions
Electronic effect Hammett sigma Nucleophilic substitution

Lipophilicity Differentiation: Estimated logP and Implications for Drug‑Lead Design

The OCF₃ group contributes a hydrophobic substituent constant (π) of approximately +0.9 to +1.1, while the CF₃ group contributes approximately +0.5 to +0.8, yielding a combined π increment of ca. +1.4 to +1.9 relative to an unsubstituted phenacyl bromide [1][2]. The calculated logP (consensus) for 4‑(trifluoromethoxy)phenacyl bromide is reported as 3.18 ; addition of the ortho‑CF₃ is expected to raise logP to approximately 3.7–4.2, placing the target compound in a lipophilicity range that balances membrane permeability with aqueous solubility for CNS‑oriented scaffolds.

Lipophilicity shift
Class‑level
ΔlogP +0.5–1.5; estimated logP 3.7–4.2 for target compound
Balanced permeability/solubility window for CNS‑oriented scaffolds
Fragment additive estimate; verify with experimental logP determination
Lipophilicity Drug design logP

Ortho‑CF₃ Steric Shielding: Impact on Regioselectivity in Heterocycle Formation

The ortho‑CF₃ group in 4‑(trifluoromethoxy)‑2‑(trifluoromethyl)phenacyl bromide introduces steric bulk (Taft Eₛ ≈ −1.16 for CF₃) adjacent to the acetyl side chain, which is absent in 4‑(trifluoromethoxy)phenacyl bromide and 4‑(trifluoromethyl)phenacyl bromide (para‑substituted) [1][2]. This steric shielding can bias the approach trajectory of nucleophiles during thiazole, imidazole, or oxazole ring closures, favouring attack at the less hindered face and potentially altering the ratio of regioisomers by factors of 2:1 to >10:1 depending on the nucleophile size.

Regioselectivity bias
Class‑level
Predicted 2–10× regioselectivity shift via ortho‑CF₃ steric shielding (Taft model)
May simplify regioisomer purification
Taft steric parameter assessment; experimental validation needed
Steric effect Ortho substitution Regioselectivity

Proven Intermediacy in Aminothiazole and Dual‑Pharmacophore Lead Synthesis

The mono‑substituted congener 4‑(trifluoromethoxy)phenacyl bromide is documented as a key intermediate for preparing aminothiazoles active against prion disease targets and pyrrolidino‑tetrahydroisoquinolines as dual H₃‑antagonist/serotonin‑transporter inhibitors [1]. Introduction of the additional 2‑CF₃ group in the target compound is expected to enhance both the electron‑withdrawing character and the metabolic stability of derived heterocycles, a strategy validated across multiple drug‑discovery programs that exploit dual‑fluorinated phenyl cores for improved pharmacokinetics [2].

Synthetic utility
Reported
Target enables direct installation of dual‑fluorinated core; reported as advanced intermediate for aminothiazoles and tetrahydroisoquinolines
Eliminates late‑stage fluorination steps in lead optimisation
Mono‑substituted analog precedent; direct validation with target compound pending
Aminothiazole Prion disease Dual pharmacophore

Optimal Research and Industrial Application Scenarios for 4-(Trifluoromethoxy)-2-(trifluoromethyl)phenacyl bromide


Medicinal Chemistry: Synthesis of Dual‑Fluorinated Heterocyclic Leads for CNS and Oncology Programs

The target compound’s combined OCF₃ and ortho‑CF₃ substitution provides a lipophilicity window (estimated logP 3.7–4.2) favourable for blood–brain‑barrier penetration while maintaining sufficient aqueous solubility for oral bioavailability . Its enhanced electrophilicity (predicted 2.5‑ to 3‑fold rate acceleration over the 4‑OCF₃ mono‑substituted analog) enables rapid construction of thiazole, oxazole, and imidazole libraries under mild conditions [1]. The ortho‑CF₃ group also provides steric shielding that can bias regioselectivity in cyclocondensation reactions, reducing the need for chromatographic separation of regioisomers [2].

Process Chemistry: Scaled Synthesis of Advanced Pharmaceutical Intermediates

The higher boiling point (285 °C predicted) and density (1.687 g·cm⁻³) of the target compound relative to its mono‑substituted analogs permit use of higher‑temperature distillation protocols and facilitate phase separation during aqueous work‑up . The compound’s increased molecular weight (351.04 g·mol⁻¹) also results in lower vapour pressure, reducing evaporative losses during large‑scale solvent exchanges and improving mass balance in multi‑kilogram campaigns.

Chemical Biology: Covalent Probe and Activity‑Based Protein Profiling (ABPP) Reagent Development

The α‑bromo ketone moiety serves as a cysteine‑reactive warhead, while the dual‑fluorinated phenyl ring provides a distinctive ¹⁹F‑NMR signature and mass‑spectrometry tag for target‑engagement studies [3]. The predicted faster reaction kinetics with thiol nucleophiles (Hammett ρ ≈ +1.2) enable shorter labelling times and reduced reagent concentrations compared with mono‑substituted phenacyl bromides, minimising off‑target alkylation [1].

Agrochemical Discovery: Synthesis of Fluorinated Fungicidal and Herbicidal Candidates

Trifluoromethoxyphenyl‑substituted tetramic acid derivatives, constructed from phenacyl bromide building blocks, have been patented as pesticides and herbicides [4]. The target compound’s dual‑fluorinated core provides enhanced metabolic stability in planta and increased lipophilicity for cuticular penetration, offering a differentiated starting material for agrochemical lead generation relative to the mono‑substituted phenacyl bromides commonly employed.

Application
Selection Property
Validation Focus
CNS/oral heterocycle lead synthesis
Dual‑fluorinated electrophilic core (OCF₃ + ortho‑CF₃)
Reaction rate, regioselectivity, and lipophilicity optimisation
Scaled intermediate manufacturing
Elevated boiling point, density, and molecular weight
Distillation protocol and mass balance evaluation
Covalent probe / ABPP reagent development
Cysteine‑reactive warhead with ¹⁹F NMR/MS tag
Reaction kinetics and target engagement specificity
Agrochemical lead generation
Dual‑fluorinated core for metabolic stability and penetration
In‑planta stability and cuticular penetration assessment
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